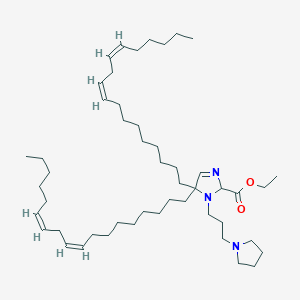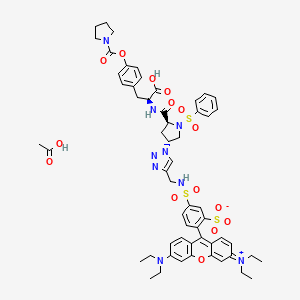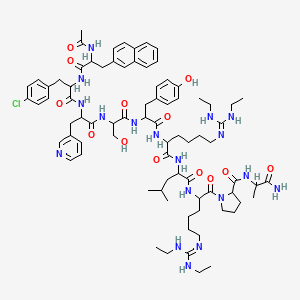![molecular formula C21H19NO5 B11934191 4-(3,4,5-Trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one](/img/structure/B11934191.png)
4-(3,4,5-Trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4,5-Trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one is a complex organic compound with the molecular formula C17H15NO5. This compound is part of the benzoxazinone family, which is known for its diverse biological activities and applications in various fields of research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-Trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one typically involves the condensation of 3,4,5-trimethoxyaniline with a suitable benzoxazinone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and requires specific temperature and pressure settings to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for research and commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4,5-Trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazinones.
Aplicaciones Científicas De Investigación
4-(3,4,5-Trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of 4-(3,4,5-Trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,4,5-Trimethoxyphenyl)-4H-3,1-benzoxazin-4-one
- 2-Phenyl-4H-3,1-benzoxazin-4-one
Uniqueness
4-(3,4,5-Trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one is unique due to its specific substitution pattern and the presence of the dihydrobenzo[h][3,1]benzoxazin-2-one core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C21H19NO5 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
4-(3,4,5-trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one |
InChI |
InChI=1S/C21H19NO5/c1-24-16-10-13(11-17(25-2)20(16)26-3)19-15-9-8-12-6-4-5-7-14(12)18(15)22-21(23)27-19/h4-11,19H,1-3H3,(H,22,23) |
Clave InChI |
NIDMIFDHMDRHLS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2C3=C(C4=CC=CC=C4C=C3)NC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B11934110.png)
![(4S)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl]pyrrolidin-2-one](/img/structure/B11934124.png)


![methyl (4R)-4-[(3R,5R,7R,8R,9R,10S,13S,14S,17S)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride](/img/structure/B11934143.png)
![2-[4-[[2,3-Dimethyl-5-(pyridin-3-ylmethylcarbamoyl)indol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B11934156.png)


![1-[5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B11934179.png)

![(7S)-10-fluorospiro[5,14-dioxa-2,12,17,21,22,25-hexazapentacyclo[17.5.2.02,7.08,13.022,26]hexacosa-1(25),8(13),9,11,19(26),20,23-heptaene-16,1'-cyclopropane]-18-one](/img/structure/B11934193.png)

![ethyl 2-[[(2S)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B11934208.png)

